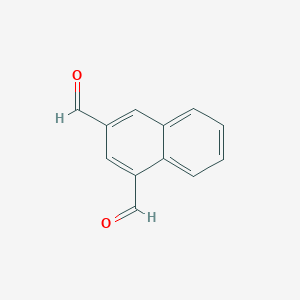

Naphthalene-1,3-dicarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCWDCITCTYJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547532 | |

| Record name | Naphthalene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102880-69-3 | |

| Record name | Naphthalene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes of Naphthalene-1,3-dicarbaldehyde

The direct introduction of two aldehyde groups at the 1 and 3 positions of the naphthalene (B1677914) nucleus presents a synthetic challenge. However, established methods in organic chemistry can be applied or adapted for this purpose.

Direct formylation of unsubstituted naphthalene to yield the 1,3-dicarbaldehyde is not a commonly reported high-yield procedure. Electrophilic formylation reactions, such as the Vilsmeier-Haack or Rieche reactions, tend to occur at the most activated position, which is the α-position (C1). Introducing a second formyl group is often difficult due to the deactivating nature of the first aldehyde group.

However, formylation reactions are very effective on activated naphthalene systems. For instance, the Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, is a classic method for the ortho-formylation of phenols and is also effective for hydroxy-aromatic compounds like naphthols. allen.inunacademy.comnumberanalytics.combyjus.com This reaction proceeds through the generation of a dichlorocarbene (B158193) intermediate which then undergoes electrophilic substitution on the activated phenoxide ring. allen.inunacademy.combyjus.com Similarly, the Duff reaction utilizes hexamine as the formylating agent for electron-rich aromatics like phenols, typically resulting in ortho-formylation. uni.eduwikipedia.org While these methods are primarily used for hydroxylated naphthalenes (as discussed in section 2.2.1), they represent key conventional formylation strategies that could be adapted.

A notable application demonstrating the availability of this compound is its use in a "3 + 1" MacDonald condensation with a tripyrrane to synthesize naphthiporphyrin, a porphyrin analogue. nih.gov This reaction, conducted in the presence of trifluoroacetic acid (TFA) followed by oxidation, underscores the role of the dicarbaldehyde as a crucial precursor. nih.gov

A reliable and common strategy for the synthesis of aromatic dicarbaldehydes is the oxidation of the corresponding dialcohols. For this compound, the precursor would be naphthalene-1,3-dimethanol. While the direct oxidation of this specific diol is not extensively detailed, the methodology is well-established for analogous naphthalene isomers.

For example, a multi-step synthesis of naphthalene-2,3-dicarbaldehyde (B13756) involves the reduction of naphthalene-2,3-dicarboxylic acid to naphthalene-2,3-dimethanol, followed by oxidation. researchgate.netrsc.org A highly efficient method for this oxidation step employs 2-Iodoxybenzoic acid (IBX), a mild and selective oxidant for converting alcohols to aldehydes. researchgate.netrsc.org

Table 1: Analogous Oxidation for Naphthalene Dicarbaldehyde Synthesis

| Precursor | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Naphthalene-2,3-dimethanol | IBX (mechanochemical) | Naphthalene-2,3-dicarbaldehyde | 81% | rsc.org |

This approach avoids the regioselectivity issues associated with direct formylation of the naphthalene ring. The synthesis of the precursor, naphthalene-1,3-dimethanol, could be achieved through methods such as the reduction of naphthalene-1,3-dicarboxylic acid or its corresponding esters.

Conventional Formylation Strategies

Synthesis of Substituted this compound Derivatives

The introduction of substituents onto the naphthalene ring allows for the fine-tuning of the electronic and steric properties of the dicarbaldehyde, leading to a range of functionalized derivatives.

A specific and effective method for synthesizing a hydroxylated derivative is the reaction of α-naphthol (1-naphthol) with hexamine. ijpsonline.com This reaction is a type of Duff reaction, which formylates the electron-rich phenol (B47542) ring. uni.eduwikipedia.org

In a typical procedure, α-naphthol and hexamine are heated in trifluoroacetic acid (TFA). ijpsonline.com The reaction mixture is maintained at 100°C for several hours. The strong electron-donating hydroxyl group of α-naphthol directs the electrophilic attack of the iminium ion species, generated from hexamine, to the ortho and para positions. In this case, diformylation occurs at the C2 and C4 positions relative to the hydroxyl group, but due to steric hindrance and electronic factors, the major product isolated is 4-hydroxythis compound (B11927585). Subsequent workup with dilute sulfuric acid and extraction yields the desired product. ijpsonline.com

Table 2: Synthesis of 4-Hydroxythis compound

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature | Time | Product | Reference |

|---|

The methoxy-substituted derivative, 4-methoxy-1,3-naphthalene-dicarbaldehyde, serves as an important precursor in the synthesis of advanced macrocycles like oxynaphthiporphyrins. nih.gov The synthesis of this compound can be envisioned starting from the corresponding 4-hydroxy derivative via a simple etherification reaction (e.g., using dimethyl sulfate (B86663) or methyl iodide in the presence of a base).

Alternatively, it can be prepared by formylation of a methoxy-substituted naphthalene precursor. The presence of the electron-donating methoxy (B1213986) group activates the aromatic ring towards electrophilic substitution, facilitating formylation. Oxynaphthiporphyrins were successfully prepared using the "3 + 1" methodology from 4-methoxy-1,3-naphthalene-dicarbaldehyde, demonstrating its utility and accessibility. nih.gov

Regioselectivity is a critical aspect of synthesizing functionalized naphthalene derivatives. The position of the aldehyde groups can be controlled by the directing effects of substituents already present on the naphthalene ring.

As seen in the Duff reaction of α-naphthol, the hydroxyl group is a powerful ortho-para director, leading to formylation at the adjacent and para positions. wikipedia.org The Reimer-Tiemann reaction also shows strong ortho-selectivity for phenols and naphthols. allen.inrsc.org

In cases of less activated systems, regioselectivity can be achieved by other means. For example, in the electrophilic formylation of naphthalene-fused propellanes, the introduction of a single electron-withdrawing formyl group deactivates the entire system towards further electrophilic attack due to through-space electronic communication. nih.govbeilstein-journals.org This effect allows for highly selective monoformylation, preventing the formation of multi-functionalized products. nih.govbeilstein-journals.org

Furthermore, modern synthetic methods offer precise control. Nickel-catalyzed cyclization reactions have been developed for the construction of highly substituted 1-arylnaphthalenes with excellent regioselectivity, although these are more complex, multi-component reactions. acs.org For building complex heterocyclic systems, cascade reactions involving precursors like 2-chloroquinoline-3-carbaldehydes have been developed with computational predictions guiding the regioselective outcomes. nih.gov These advanced strategies highlight the ongoing development in the regioselective synthesis of complex molecules derived from functionalized naphthalenes.

Synthesis of 4-Methoxy-1,3-naphthalene-dicarbaldehyde

Advanced Synthetic Protocols and Catalytic Considerations

The synthesis of this compound, a key building block in various fields of chemical synthesis, can be approached through several advanced protocols. These methods often rely on catalytic transformations to achieve high efficiency and selectivity. The primary strategies involve the functionalization of pre-existing naphthalene cores, either through the oxidation of alkyl substituents or the direct introduction of formyl groups.

A prominent and industrially relevant pathway commences with the catalytic oxidation of 1,3-dimethylnaphthalene. This process typically yields 1,3-naphthalenedicarboxylic acid, which serves as a stable and versatile precursor to the target dicarbaldehyde. The oxidation is generally carried out in the liquid phase using acetic acid as a solvent and is catalyzed by a synergistic combination of metal salts, most commonly cobalt and manganese, with a bromine-containing initiator. google.comoup.com The reaction proceeds effectively under elevated temperature and pressure, with molecular oxygen, often from the air, acting as the terminal oxidant. google.comgoogle.com

The conditions for this catalytic oxidation can be fine-tuned to optimize the yield and purity of the resulting dicarboxylic acid. Key parameters include the reaction temperature, oxygen partial pressure, and the relative concentrations of the metal catalysts and bromine initiator. google.comgoogle.com

Table 1: Catalytic Systems for the Oxidation of Dimethylnaphthalene to Naphthalenedicarboxylic Acid

| Catalyst System | Co-catalyst / Initiator | Solvent | Temperature (°C) | Pressure | Precursor | Product | Reference(s) |

| Cobalt & Manganese Salts | Bromine Compound | Acetic Acid | 155 - 180 | Elevated | Dimethylnaphthalene | Naphthalene dicarboxylic acid | google.com |

| Cobalt Acetate (B1210297) & Manganese Acetate | Sodium Bromide | Acetic Acid | 90 | Not Specified | 2,6-Diethylnaphthalene | 2,6-Naphthalenedicarboxylic acid | oup.com |

| Cobalt & Manganese Compounds | Bromine or Bromine Compound | Acetic Acid | 100 - 160 | 2 - 8 atm (O₂ partial) | Dimethylnaphthalene | Naphthalene dicarboxylic acid | google.com |

Once 1,3-naphthalenedicarboxylic acid is obtained, it can be converted to this compound through a two-step reduction sequence. The first step involves the reduction of the dicarboxylic acid to 1,3-naphthalenedimethanol. This can be accomplished using various reducing agents, with catalytic hydrogenation of the corresponding diester being a common industrial approach for analogous compounds.

The subsequent and final step is the selective oxidation of 1,3-naphthalenedimethanol to this compound. Modern synthetic chemistry offers several catalytic methods that are milder and more selective than traditional stoichiometric oxidants. For instance, iron-based catalysts have demonstrated efficacy in the dehydrogenation and oxidation of alcohols. unt.edugettysburg.edu Iron(III) nitrate (B79036) supported on a solid matrix or (cyclopentadienone)iron complexes can serve as efficient catalysts for the oxidation of alcohols to carbonyl compounds, including the conversion of diols to lactones or dialdehydes. unt.edugettysburg.edu

Table 2: Catalytic Methods for the Oxidation of Diols

| Catalytic System | Oxidant / Co-catalyst | Substrate Type | Product Type | Reference(s) |

| (Cyclopentadienone)iron complex | Trimethylamine N-oxide | Symmetrical Diols | Lactones | gettysburg.edu |

| Iron(III) nitrate (clayfen) | None (ground with substrate) | Alcohols / Diols | Aldehydes / Ketones | unt.edu |

An alternative to the oxidation pathway is the direct formylation of a naphthalene substrate. The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride catalyst to generate an electrophilic chloroiminium ion (the Vilsmeier reagent) in situ. organic-chemistry.orgcambridge.org This electrophile then attacks the aromatic ring. However, the direct double formylation of unsubstituted naphthalene to achieve the 1,3-substitution pattern is challenging, as the naphthalene ring itself is not sufficiently activated for the reaction to proceed readily. thieme-connect.de The regioselectivity of the Vilsmeier-Haack reaction is highly dependent on the electronic effects of any existing substituents on the naphthalene core. researchgate.net For example, studies on substituted naphthalenes have shown that the position of formylation is directed by the activating or deactivating nature of these groups. cambridge.org Therefore, a successful synthesis of this compound via this route would likely necessitate a precursor with appropriate directing groups to guide the two formyl groups to the desired positions.

Chemical Reactivity and Derivatization Strategies

Fundamental Reactivity of Aldehyde Functionalities at 1,3-Positions

The two aldehyde groups on the naphthalene-1,3-dicarbaldehyde molecule are the primary sites of its chemical reactivity. Their behavior is influenced by their positions on the naphthalene (B1677914) ring system.

Nucleophilic Addition Reactions and Adduct Formation

The aldehyde groups in this compound are susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl groups renders the carbonyl carbon electrophilic, facilitating reactions with various nucleophiles. scbt.com This reactivity allows for the formation of a wide range of adducts. For instance, the reaction with amines can lead to the formation of imines, a key step in the synthesis of Schiff bases. libretexts.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the imine. libretexts.org

Condensation Reactions, including Benzoin (B196080) Condensation

This compound can undergo various condensation reactions. scbt.com One notable example is the benzoin condensation, a reaction that typically involves the coupling of two aromatic aldehydes. researchgate.net In the case of the related naphthalene-2,3-dicarbaldehyde (B13756), it has been observed to self-condense in the presence of cyanide ions and methanol. This reaction proceeds through a combination of benzoin condensation and facile air oxidation to form a complex, unique crystalline product. researchgate.netresearchgate.netresearchgate.net While specific studies on the benzoin condensation of this compound are not detailed in the provided results, the reactivity of its aldehyde groups suggests its potential to undergo analogous self-condensation or crossed-condensation reactions with other aldehydes.

Reactions for Porphyrin Analogues and Related Macrocycles

A significant application of this compound is in the synthesis of porphyrin analogues, specifically naphthiporphyrins. These macrocycles are of interest due to their unique aromatic and coordination properties. nih.govacs.org

| Reactants | Reaction Type | Product | Key Findings |

| This compound, Tripyrrane | "3 + 1" MacDonald Condensation | Naphthiporphyrin | The dication of the product exhibits a significant diatropic ring current. nih.govacs.org |

| Naphthiporphyrin, Pd(OAc)₂ | Metalation | Palladium(II) naphthiporphyrin complex | The complex was characterized by X-ray crystallography. nih.govacs.org |

Synthesis of Oxynaphthiporphyrins via 4-Methoxy-1,3-naphthalene-dicarbaldehyde

A derivative of this compound, 4-methoxy-1,3-naphthalene-dicarbaldehyde, is utilized in the synthesis of oxynaphthiporphyrins. nih.govacs.orgresearchgate.net Similar to the synthesis of naphthiporphyrins, a "3 + 1" condensation methodology is employed. nih.govacs.org These oxynaphthiporphyrins have been found to exhibit slightly enhanced diatropic character compared to their oxybenziporphyrin counterparts. nih.govacs.org Furthermore, these oxynaphthiporphyrins can react with silver(I) acetate (B1210297) to yield silver(III) organometallic derivatives. nih.govacs.org

| Reactant | Reaction Type | Product | Key Findings |

| 4-Methoxy-1,3-naphthalene-dicarbaldehyde | "3 + 1" MacDonald Condensation | Oxynaphthiporphyrin | Shows slightly enhanced diatropic character compared to oxybenziporphyrins. nih.govacs.org |

| Oxynaphthiporphyrin, Silver(I) acetate | Metalation | Silver(III) organometallic derivative | Formation of a stable organometallic complex. nih.govacs.org |

Imine and Schiff Base Chemistry

Condensation with Amines for Azomethine Formation (General for dialdehydes)

The reaction between an aldehyde and a primary amine to form an azomethine, or Schiff base, is a fundamental condensation reaction in organic chemistry. orientjchem.org For dialdehydes like this compound, this reaction offers a pathway to more complex molecular architectures. The general mechanism involves the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to yield the stable imine (azomethine) group (-HC=N-). orientjchem.org

When bifunctional reagents are used, such as a diamine reacting with a dialdehyde (B1249045), polycondensation can occur, leading to the formation of polyazomethines. mdpi.com This process is often catalyzed by a Lewis acid. mdpi.com The condensation of aromatic dialdehydes with various amines is a common strategy for synthesizing Schiff bases, which are important intermediates and ligands in coordination chemistry. scirp.orgscirp.org The resulting imine bond is reversible, a characteristic of dynamic covalent chemistry.

Table 1: General Conditions for Azomethine (Schiff Base) Synthesis

| Reactants | Catalyst/Solvent | Key Outcome |

| Aromatic Dialdehyde & Primary Amine | Ethanol, Room Temperature | Formation of Schiff base. scirp.org |

| Dialdehyde & Diamine | Lewis Acid Catalyst | Polycondensation to form polyazomethines. mdpi.com |

| Aromatic Aldehyde & Amine | Solvent-free, Lemon Juice | Green synthesis of azomethines. biointerfaceresearch.com |

Chelation and Coordination Properties with Metal Ions

Schiff bases derived from this compound are excellent ligands for coordinating with metal ions. The nitrogen atom of the imine group possesses a lone pair of electrons that can be donated to a central metal atom, forming stable coordination complexes. researchgate.net The presence of two imine groups in derivatives of this compound allows them to act as bidentate or polydentate ligands, chelating to a single metal ion or bridging multiple metal centers.

For instance, Schiff base ligands synthesized from 2,3-diaminonaphthalene (B165487) and various aldehydes form stable complexes with Zinc (II) ions through the azomethine nitrogen. researchgate.net Similarly, ligands derived from 1-hydroxy-2-naphthaldehyde (B49639) have been used to create complexes with a range of transition metals, including Ni(II), Pd(II), Fe(III), and Pt(IV). researchgate.net The resulting metal complexes often exhibit unique geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand structure. researchgate.net The chelation enhances the stability of the compounds and can influence their electronic and photophysical properties.

Cyclization and Heterocyclic Compound Formation

The strategic placement of the two aldehyde groups on the naphthalene scaffold facilitates various cyclization reactions, leading to the formation of complex heterocyclic and macrocyclic structures.

Synthesis of Benzo(h)chromene-3-carboxylate Derivatives from 4-Hydroxythis compound (B11927585)

A key reaction involving a derivative of this compound is the synthesis of benzo[h]chromene structures. Specifically, 4-hydroxythis compound serves as a crucial precursor for ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate. ijpsonline.com This synthesis is achieved through a Knoevenagel condensation. The reaction involves refluxing 4-hydroxythis compound with diethyl malonate in the presence of a base catalyst like piperidine. ijpsonline.com This transformation is a valuable method for constructing the fused chromene ring system, which is a core structure in many pharmacologically active molecules. ijpsonline.comorientjchem.org

Table 2: Synthesis of Ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate

| Starting Material | Reagents | Catalyst | Product |

| 4-Hydroxythis compound | Diethyl malonate | Piperidine | Ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate |

Potential for Macrocyclic Compound Synthesis (Analogous to other naphthalene dialdehydes)

This compound is a suitable building block for the synthesis of macrocyclic compounds. The condensation reaction between aromatic dialdehydes and aliphatic or aromatic diamines is a widely used strategy for constructing macrocycles. nih.govnih.gov These reactions can yield various [n+n] condensation products, such as [2+2] or [3+3] macrocycles, where 'n' represents the number of dialdehyde and diamine units. nih.gov

For example, 1,3-naphthalenedicarbaldehyde has been used in a "3 + 1" MacDonald condensation with a tripyrrane to synthesize naphthiporphyrin, a porphyrin analogue containing a naphthalene unit integrated into the macrocyclic frame. nih.gov Similarly, other naphthalene dialdehydes have been reacted with diamines in the presence of a template ion, such as Ba²⁺, to facilitate the formation of [3+3] macrocyclic compounds containing multiple salen units. utwente.nl The size of the resulting macrocycle can often be influenced by reaction conditions and the length of the diamine bridge. utwente.nl These examples highlight the potential of this compound to serve as a key component in the template-directed synthesis of complex, multi-component macrocyclic architectures. mdpi.com

Oxidation and Reduction Pathways of the Dicarbaldehyde Moieties

The aldehyde functional groups (-CHO) of this compound can readily undergo both oxidation and reduction, yielding dicarboxylic acids and diols, respectively. These transformations provide access to a different class of naphthalene-based derivatives.

Oxidation : The two aldehyde groups can be oxidized to the corresponding carboxylic acid groups (-COOH). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This reaction converts this compound into naphthalene-1,3-dicarboxylic acid. For aldehydes that lack α-hydrogens, such as this compound, treatment with a strong base like 50% NaOH can induce a disproportionation reaction known as the Cannizzaro reaction. In this intramolecular process, one aldehyde group is oxidized to a carboxylate salt, while the other is reduced to an alcohol. doubtnut.comvedantu.com

Reduction : The aldehyde groups can be reduced to primary alcohol groups (-CH₂OH). Typical reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction transforms this compound into naphthalene-1,3-dimethanol. This reduction is a key step in multi-step syntheses, for example, where the resulting diol is used for further reactions like polymerization. nih.govrsc.org

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) | Naphthalene-1,3-dicarboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) | Naphthalene-1,3-dimethanol |

| Disproportionation (Cannizzaro) | Concentrated NaOH | Carboxylate (-COO⁻) and Alcohol (-CH₂OH) | Sodium 3-(hydroxymethyl)naphthalene-1-carboxylate |

Applications in Advanced Materials Science and Functional Molecules

Ligand Design and Coordination Chemistry

The presence of two aldehyde functionalities on the naphthalene (B1677914) scaffold allows for the facile synthesis of a variety of Schiff base ligands. These ligands, in turn, are crucial in the construction of complex metal-containing architectures.

Development of Ligands for Metal Complexes

Naphthalene-1,3-dicarbaldehyde serves as a foundational component in the design of polydentate ligands. Through condensation reactions with primary amines, it forms Schiff base ligands containing imine (C=N) groups. These ligands can coordinate with various metal ions, leading to the formation of stable metal complexes. core.ac.uk The properties of these complexes, such as their geometry and electronic characteristics, can be fine-tuned by modifying the amine precursors. core.ac.ukirb.hr For instance, Schiff bases derived from aromatic aldehydes and amines are noted for their stability due to effective conjugation. core.ac.uk The resulting metal complexes have potential applications in catalysis and materials chemistry. irb.hr

Precursor for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The principles of reticular chemistry, which involve linking molecular building blocks into extended, crystalline structures, have led to the development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netmit.edu These materials are renowned for their high porosity and tunable structures, making them promising for applications in gas storage, separation, and catalysis. researchgate.netacs.org

This compound and its derivatives are valuable precursors in the synthesis of both MOFs and COFs. mdpi.comresearchgate.net In COF synthesis, the aldehyde groups can react with amine linkers to form stable imine-linked frameworks. tcichemicals.com The size and geometry of the naphthalene-based linker directly influence the pore size and topology of the resulting COF. researchgate.net For example, derivatives like 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (B34723) are used as monomers in polycondensation reactions to create COFs with high specific surface areas and thermal stability, suitable for applications like high-performance supercapacitors.

Similarly, in MOF synthesis, dicarboxylic acid derivatives of naphthalene, which can be synthesized from dicarbaldehydes, are widely used as organic linkers. These linkers coordinate with metal ions or clusters to form robust, porous frameworks. mdpi.comresearchgate.net The choice of the naphthalene-based linker is critical in determining the final properties of the MOF.

Polymer Chemistry

The reactivity of the aldehyde groups in this compound makes it a valuable monomer in various polymerization reactions, leading to the creation of novel polymeric materials with tailored properties.

Monomer in Polycondensation Reactions (e.g., polyaminal-linked networks)

This compound can undergo polycondensation reactions with multifunctional amines, such as melamine (B1676169), to form polyaminal-linked networks (PANs). mdpi.comresearchgate.netnih.gov These reactions typically proceed via a one-pot synthesis without the need for a catalyst. mdpi.comresearchgate.net The resulting polymers are characterized by the formation of aminal linkages, which contribute to the network's structure and stability. researchgate.net The introduction of the naphthalene moiety into the polymer backbone has been shown to enhance the material's properties. mdpi.comnih.gov For instance, a novel porous polyaminal-linked polymer based on naphthalene and melamine building blocks was successfully synthesized and characterized. researchgate.netnih.gov

The table below summarizes the synthesis and properties of a naphthalene-based polyaminal network (PAN-NA).

| Property | Value |

| Monomers | α-naphthaldehyde and melamine |

| Synthesis Method | One-pot polycondensation |

| Reaction Temperature | 175 °C |

| Yield | 85% |

| Thermal Stability | Up to 320 °C |

| BET Surface Area | 604 m²/g |

| Pore Sizes | 0.54 and 1.27 nm |

| CO₂ Uptake (273 K, 1 bar) | 133.32 mg/g |

Data sourced from a study on naphthalene-based polyaminal-linked porous polymers. mdpi.com

Fabrication of Porous Polymeric Materials for Environmental Applications

The porous nature of polymers derived from this compound makes them suitable for various environmental applications. The high surface area and specific pore sizes of these materials are advantageous for adsorption processes. mdpi.com

Research has demonstrated that naphthalene-based polyaminal-linked polymers exhibit excellent capabilities for carbon dioxide (CO₂) capture and the removal of heavy metal ions from aqueous solutions. mdpi.comresearchgate.netnih.gov The introduction of the naphthalene ring into the polymer network improves porosity, which in turn enhances the adsorption of CO₂ and heavy metals. mdpi.comnih.gov For example, the PAN-NA polymer showed a significant CO₂ uptake of 133 mg/g at 273 K and 1 bar. mdpi.comresearchgate.netnih.gov Furthermore, this polymer displayed selective adsorption of lead(II) ions from a mixture of different metal cations. researchgate.netnih.gov These findings highlight the potential of these materials in addressing environmental challenges such as greenhouse gas emissions and heavy metal pollution. mdpi.com

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound and its derivatives are utilized as building blocks for the construction of complex, non-covalently linked assemblies. The rigid naphthalene core and the reactive aldehyde groups provide a platform for directing the formation of ordered structures through intermolecular interactions.

The aldehyde groups can participate in various non-covalent interactions, including hydrogen bonding and n–π* interactions. For example, in the salts of 8-formyl-1-naphthoic acid, a derivative of naphthalene dicarbaldehyde, short intramolecular contacts are observed between the aldehyde hydrogen and a carboxylate oxygen. rsc.org These types of interactions are crucial in controlling the conformation and packing of molecules in the solid state, leading to the formation of well-defined supramolecular architectures. The ability to form such ordered assemblies is essential for the development of functional materials with applications in areas like molecular recognition and sensing.

Role in Self-Assembly Processes for Supramolecular Architectures (Inferred from naphthalene diimide studies)

Organic Electronic and Photonic Materials

The photophysical and electronic properties of naphthalene derivatives make them attractive components for organic electronic and photonic devices. This compound, as a functionalized naphthalene, holds potential in these applications.

Naphthalene and its derivatives are well-known for their unique photophysical properties, which make them excellent candidates for use as fluorophores. researchgate.netnih.gov These compounds often exhibit high quantum yields and excellent photostability due to their rigid planar structure and large π-electron conjugation. nih.gov The introduction of a naphthalene moiety into a conjugated probe system can lead to improved photostability. nih.gov Naphthalene-based fluorophores have been utilized in polymer light-emitting diodes and as luminophores in optical devices. researchgate.net

The aldehyde groups in this compound serve as reactive handles for the synthesis of more complex fluorophores. Aldehyde-functionalized naphthalenes are precursors to fluorophores through condensation reactions with amine-containing dyes. vulcanchem.com The photophysical properties, such as absorption and emission wavelengths, can be tuned by the substitution pattern on the naphthalene ring and the nature of the groups attached to the aldehyde functionalities. For instance, the fluorescence of some naphthalene derivatives is sensitive to solvent polarity. researchgate.net

The development of three-dimensional fluorophores incorporating both [2.2]paracyclophane and naphthalene subunits has been reported, leading to compounds with through-space conjugated push-pull systems and interesting spectroscopic characteristics for potential use in chemical probes and optical sensors. rsc.org

Acenes and their derivatives are a significant class of organic semiconductors used in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.org Acene-2,3-dicarbaldehydes, in particular, have been identified as promising high-value organic semiconductors. rsc.orgresearchgate.net For example, tetracene-2,3-dicarbaldehyde has a π-system that is isoelectronic with the benchmark organic semiconductor pentacene (B32325) and exhibits a similar HOMO-LUMO gap. rsc.orgresearchgate.net

A key advantage of acene-2,3-dicarbaldehydes is their solubility in a range of organic solvents and their excellent photooxidative resistance, which are crucial for solution-based processing of electronic devices. rsc.orgresearchgate.net They are also readily sublimed without decomposition and can be chemically functionalized. rsc.orgresearchgate.net The aldehyde groups can be used in reactions like Grignard reactions and double-aldol condensations to synthesize novel materials. rsc.orgresearchgate.net

By analogy, this compound can be considered a potential building block for organic semiconductors. scribd.cominter-chem.pl The naphthalene core provides a basic π-conjugated system, and the aldehyde groups allow for the extension of this conjugation and the synthesis of larger, more complex structures. The electronic properties of oligomers and polymers derived from such building blocks can be tuned by varying the acene moiety. researchgate.net While naphthalene itself has a wider bandgap compared to larger acenes, its derivatives can be incorporated into larger conjugated systems to fine-tune the electronic properties of the final material. google.com

| Property | Acene-2,3-dicarbaldehydes | Inferred Potential for this compound |

| Semiconducting Nature | Potential high-value organic semiconductors. rsc.orgresearchgate.net | Potential building block for organic semiconductors. scribd.cominter-chem.pl |

| Solubility | Soluble in various organic solvents. rsc.orgresearchgate.net | Expected to have good solubility, facilitating solution processing. |

| Stability | Excellent photooxidative resistance. rsc.orgresearchgate.net | The naphthalene core is known for its stability. |

| Functionalization | Aldehyde groups allow for further reactions. rsc.orgresearchgate.net | Aldehyde groups enable synthesis of larger conjugated systems. |

| Electronic Properties | Isoelectronic π-systems with benchmark semiconductors (e.g., pentacene). rsc.orgresearchgate.net | Can be used to tune the electronic properties of larger systems. |

Fluorophores and Components in Optical Systems (General for naphthalene dialdehydes)

Chemosensor and Fluorescent Probe Development

The reactivity of the aldehyde groups combined with the fluorescent nature of the naphthalene core makes this compound a promising platform for the development of chemosensors and fluorescent probes.

Naphthalene-2,3-dicarboxaldehyde (NDA) is a well-established fluorescent probe, particularly for the detection of primary amines and biothiols like glutathione (B108866) (GSH). nih.govacs.org The design principle often involves the reaction of the o-dialdehyde with the analyte, leading to the formation of a highly fluorescent product. For instance, the reaction of NDA with primary amines in the presence of a nucleophile like cyanide ions forms fluorescent isoindole derivatives. acs.orgacs.org

In the case of biothiols such as GSH, cysteine (Cys), and homocysteine (Hcy), the o-dialdehyde group of NDA reacts to form different products, which can exhibit distinct fluorescence responses. nih.gov The reaction mechanism for GSH with NDA has been confirmed to yield a specific fluorescent product. nih.gov By introducing different functional groups onto the naphthalene ring, the sensitivity and selectivity of the probe towards different biothiols can be modulated. For example, the introduction of an electron-donating group can increase the sensitivity for Hcy. nih.gov

These probes can be designed as "turn-on" fluorescent sensors, where the fluorescence intensity increases significantly upon reaction with the target analyte. researchgate.net The detection limits of these probes can be very low, reaching the nanomolar range. nih.gov Furthermore, these naphthalene-based probes have been successfully used for fluorescence imaging in living cells and have shown potential for clinical applications. nih.govresearchgate.net

Based on these principles, this compound, while not having the ortho-disposition of the aldehyde groups, can still be functionalized to create selective chemosensors. The two aldehyde groups can react with specific analytes to induce a change in the fluorescence of the naphthalene core. The 1,3-substitution pattern would lead to different reaction products and potentially different selectivity compared to the 2,3-isomer. The design could involve intramolecular processes that are triggered by the binding of an analyte to one or both aldehyde groups, leading to a change in the electronic structure and, consequently, the fluorescence properties of the molecule.

| Probe | Target Analyte | Detection Principle | Detection Limit | Reference |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Glutathione (GSH) | Reaction with o-dialdehyde to form a fluorescent product. | 6.4 x 10⁻⁸ M | nih.gov |

| 6-Methoxynaphthalene-2,3-dicarbaldehyde (MNDA) | Glutathione (GSH) | Reaction with o-dialdehyde to form a fluorescent product. | 6.8 x 10⁻⁸ M | nih.gov |

| 6-Fluoronaphthalene-2,3-dicarbaldehyde (FNDA) | Glutathione (GSH) | Reaction with o-dialdehyde to form a fluorescent product. | 1.3 x 10⁻⁷ M | nih.gov |

| Naphthalene-based probe (AENO) | Formaldehyde (FA) | 2-aza-Cope rearrangement leading to fluorescence turn-on. | 0.57 µM | researchgate.net |

Sensing Mechanisms and Analytical Performance Parameters

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research focusing on the sensing mechanisms and analytical performance parameters of This compound . The available body of work on chemosensors derived from naphthalene dicarbaldehydes concentrates almost exclusively on other isomers, most notably Naphthalene-2,3-dicarboxaldehyde and various functionalized derivatives.

These other isomers have been extensively studied for their ability to form highly fluorescent or colored products upon reaction with various analytes, forming the basis for numerous sensing applications. Common mechanisms for these related compounds include the formation of fluorescent isoindoles upon reaction with primary amines or the creation of Schiff bases that exhibit changes in their photophysical properties upon coordinating with metal ions.

However, specific experimental data, detailed research findings, or established analytical performance parameters—such as limit of detection (LOD), selectivity, and response time—for sensors based on the this compound scaffold are not present in the accessible scientific literature. Therefore, it is not possible to provide a scientifically accurate and detailed account, including data tables, on the sensing applications of this specific compound as requested.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For naphthalene-1,3-dicarbaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

¹H NMR for Proton Chemical Environments

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The expected ¹H NMR spectrum of this compound would show distinct signals for the two aldehyde protons and the six aromatic protons on the naphthalene (B1677914) ring. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic effects of the aldehyde groups and the fused aromatic ring system. The aldehyde protons would appear at a significantly downfield region (typically δ 9-11 ppm) due to the strong deshielding effect of the carbonyl group. The six aromatic protons would exhibit complex splitting patterns (multiplets) in the aromatic region (typically δ 7-9 ppm), arising from spin-spin coupling with neighboring protons. The specific coupling constants (J values) would be critical in determining the substitution pattern on the naphthalene core.

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound would display signals for each unique carbon atom. The two aldehyde carbonyl carbons are expected to resonate at the most downfield positions (typically δ 190-200 ppm). The ten carbons of the naphthalene ring would appear in the aromatic region (typically δ 120-150 ppm). The precise chemical shifts would depend on the position of each carbon relative to the two aldehyde substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the theoretical exact mass for its molecular formula, C₁₂H₈O₂, would be calculated. The experimentally determined mass from an HRMS analysis (e.g., using ESI-TOF) would be expected to match this theoretical value to within a very small tolerance (typically < 5 ppm), thereby confirming the molecular formula. HRMS has been widely used to confirm the formulas of various naphthalene derivatives and other key organic compounds. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the analysis capabilities of mass spectrometry. This method is invaluable for analyzing reaction mixtures, assessing product purity, and identifying byproducts. In the context of synthesizing or utilizing this compound, LC-MS would be used to monitor the progress of a reaction by separating the starting materials, intermediates, and final product before they enter the mass spectrometer for identification. The technique is frequently applied in the analysis of complex samples where naphthalene dicarbaldehyde isomers are used as derivatizing agents to detect other molecules.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups and analyzing the vibrational modes of this compound. The infrared spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of the bonds within the molecule.

For aromatic aldehydes, strong absorptions are typically observed for the carbonyl (C=O) stretch and the aldehydic C-H stretch. In a related compound, 5-hydroxy-benzene-1,3-dicarbaldehyde, a strong absorption for the C=O stretch is seen around 1700 cm⁻¹. The C-H stretching vibrations in naphthalene and its derivatives generally appear in the 3200-2900 cm⁻¹ region. nasa.gov Specifically, the aromatic C-H stretching peaks are expected above 3000 cm⁻¹, while aldehydic C-H stretching vibrations typically produce one or two peaks in the 2850-2700 cm⁻¹ range.

The infrared spectrum of naphthalene itself shows that both in-plane and out-of-plane C-H vibrational modes are more sensitive to changes in the molecular environment than the C-C skeletal vibrations. nasa.gov For this compound, the presence of two aldehyde groups will influence the electronic distribution and vibrational frequencies of the naphthalene ring. The positions and intensities of the C-H wagging peaks in the 1000-650 cm⁻¹ region can also provide information about the substitution pattern on the aromatic ring.

A summary of expected and observed IR absorption bands for this compound and related compounds is presented below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | > 3000 | Naphthalene Ring |

| Aldehydic C-H Stretch | 2850 - 2700 | Aldehyde |

| Carbonyl (C=O) Stretch | ~1700 | Aldehyde |

| C=C Ring Stretch | 1600 - 1450 | Naphthalene Ring |

| C-H Bending | 1400 - 1000 | Naphthalene Ring, Aldehyde |

| C-H Wagging (Out-of-plane) | 1000 - 650 | Naphthalene Ring |

This table is generated based on typical values for the specified functional groups and related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. rsc.org For aromatic compounds like this compound, absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). lkouniv.ac.in

The UV-Vis absorption spectrum of naphthalene exhibits strong absorption bands in the ultraviolet region. libretexts.org The introduction of silyl (B83357) substituents at the 1-position of naphthalene has been shown to cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. mdpi.com Similarly, the two formyl (-CHO) groups on the this compound molecule, which are chromophores, are expected to significantly influence its absorption spectrum.

Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. libretexts.orgedinst.com Naphthalene itself is fluorescent, and its derivatives often exhibit interesting emissive properties. For instance, naphthalene-2,3-dicarboxaldehyde is essentially non-fluorescent until it reacts with a primary amine in the presence of cyanide or a thiol, forming a highly fluorescent isoindole derivative. thermofisher.com This property is utilized in sensitive analytical methods. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and appears at longer wavelengths (a phenomenon known as Stokes shift). tanta.edu.eg

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| Naphthalene | ~221, 275, 312 | ~320-360 | Cyclohexane |

| 1-(Trimethylsilyl)naphthalene | ~230, 284, 321 | ~324-365 | Cyclohexane |

| Naphthalene-2,3-dicarboxaldehyde-amine adduct | 419 | - | - |

Data for naphthalene and its silyl derivative are from studies on related compounds. mdpi.com The absorption maximum for the naphthalene-2,3-dicarboxaldehyde adduct is noted from a product description. thermofisher.com

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* transitions, which are characteristic of conjugated systems. The extent of conjugation in a molecule has a significant impact on the energy gap between the HOMO and LUMO. As conjugation increases, the HOMO-LUMO gap decreases, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). libretexts.org

The naphthalene ring itself is a conjugated system. The addition of two aldehyde groups at the 1 and 3 positions extends this conjugation. The carbonyl groups contain both π electrons and non-bonding (n) electrons. Therefore, in addition to π → π* transitions, n → π* transitions are also possible. lkouniv.ac.in These transitions involve the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. libretexts.org Typically, n → π* transitions are of lower intensity than π → π* transitions. libretexts.org

The positions of the aldehyde groups on the naphthalene ring influence the extent of conjugation and, consequently, the electronic spectrum. The conjugation in this compound affects the energy levels of the molecular orbitals, leading to specific absorption bands. The solvent can also influence the positions of these bands; polar solvents can stabilize certain excited states, leading to shifts in λmax. lkouniv.ac.in

Electronic Absorption and Emission Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.ukanton-paar.com By diffracting a beam of X-rays off a single crystal of this compound, it is possible to obtain detailed information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound was not found in the search results, studies on similar molecules provide valuable insights. For example, the crystal structure of naphthalene reveals a planar arrangement of the fused rings. researchgate.net In derivatives of 1,8-disubstituted naphthalenes, X-ray analysis has been used to study the interactions and conformations of the substituent groups. tubitak.gov.trfu-berlin.de For instance, in benzene-1,3-dicarbaldehyde, intermolecular H···O contacts involving the aldehyde groups have been observed. scispace.com

A crystallographic study of this compound would likely reveal the planarity of the naphthalene core and the orientation of the two aldehyde groups relative to the ring and to each other. It would also elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state architecture.

| Compound | Crystal System | Space Group | Key Structural Features |

| 1,1'-(naphthalene-1,8-diyl)-3,3'-dibenzoyl-bisthiourea | Monoclinic | P -1 | Intramolecular N-H···O hydrogen bonding. |

| 1,8-Bis(dimethylamino)naphthalene picrate | Orthorhombic / Monoclinic | - | Exhibits polymorphism; proton disorder in the N+-H···N system. |

This table presents data for related naphthalene derivatives to illustrate the type of information obtained from X-ray crystallography. tubitak.gov.trfu-berlin.de

Other Characterization Techniques

Beyond the primary spectroscopic methods, a suite of other analytical techniques is crucial for a comprehensive understanding of "this compound" and the materials derived from it. These methods provide vital information on reaction progress, elemental composition, crystallinity, and surface morphology.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a straightforward and rapid analytical technique used to separate components in a mixture, making it an invaluable tool for monitoring the progress of chemical reactions and assessing the purity of the resulting compounds. umass.eduijrti.org In the context of synthesizing or utilizing this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product over time. ualberta.ca

The separation on a TLC plate, typically a sheet coated with a stationary phase like silica (B1680970) gel, depends on the polarity of the compounds and the solvent system (mobile phase) used. umass.eduumich.edu By spotting the reaction mixture alongside the starting materials and a pure sample of the product, the reaction's completion can be determined when the spot corresponding to the starting material disappears. ualberta.ca

The purity of a synthesized compound is confirmed by the presence of a single spot on the TLC plate. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system. ualberta.caumich.edu While Rf values can help in preliminary identification, co-spotting with an authentic sample is often used for more definitive identification. ualberta.ca

Table 1: TLC Parameters for Analysis

| Parameter | Description |

| Stationary Phase | A solid adsorbent material, commonly silica gel or alumina, coated on a plate. umich.edu |

| Mobile Phase | A solvent or a mixture of solvents that moves up the stationary phase by capillary action. umass.edu |

| Spotting | The process of applying a small amount of the sample solution onto the baseline of the TLC plate. umass.edu |

| Development | The process where the mobile phase moves up the plate, separating the components of the spotted mixture. umass.edu |

| Visualization | Methods used to see the separated spots, which are often colorless. Common techniques include using UV light or chemical stains. ualberta.ca |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. A desirable Rf value typically lies between 0.3 and 0.7. ualberta.ca |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₂H₈O₂), this method verifies the mass percentages of carbon, hydrogen, and oxygen, confirming that the synthesized compound has the correct empirical formula. This is a critical step in characterization, ensuring that the product is indeed the intended molecule and is free from significant impurities. In the study of polymers and covalent organic frameworks derived from this compound, elemental analysis confirms the successful incorporation of the monomer into the final material. researchgate.netescholarship.org

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 78.25% |

| Hydrogen | H | 1.008 | 4.38% |

| Oxygen | O | 16.00 | 17.37% |

Note: These are theoretical values. Experimental results from elemental analysis are typically reported as a range to account for instrumental variance.

Powder X-ray Diffraction (PXRD) for Polymeric and Crystalline Materials

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. units.it When X-rays interact with a crystalline solid, they are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice. units.it The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. rroij.com

In the context of materials synthesized from this compound, such as covalent organic frameworks (COFs), PXRD is essential for confirming their crystallinity. ugent.bersc.org COFs are porous, crystalline polymers with long-range order. ugent.be PXRD patterns of synthesized COFs are compared with simulated patterns based on proposed structures to validate the intended framework and its stacking arrangement (e.g., AA or AB stacking). nih.gov The sharpness and position of the peaks in the diffractogram provide information about the phase purity and the unit cell parameters of the material. units.itnih.gov Amorphous materials, lacking long-range order, will not produce sharp diffraction peaks. units.it

Scanning Electron Microscopy (SEM) for Morphological Analysis of Materials

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. academie-sciences.fr This method provides detailed information about the surface topography, morphology (shape and size), and composition of materials. tescan-analytics.comresearchgate.net

For polymeric and composite materials derived from this compound, SEM is used to visualize their microstructure. rsc.org For instance, in the study of porous polymers, SEM images can reveal the pore structure, including pore size and distribution, which are critical for applications like gas adsorption. researchgate.netresearchgate.net The morphology of the material, whether it consists of nanoparticles, fibers, or films, can be clearly observed. researchgate.netacs.org When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping of the sample's surface, confirming the distribution of different elements within the material. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. samipubco.com It is frequently employed to predict and analyze the molecular properties of aromatic aldehydes. For naphthalene-1,3-dicarbaldehyde, DFT calculations can elucidate its spectroscopic characteristics and electronic nature.

DFT has proven to be a reliable method for predicting spectroscopic data, which can then be compared with experimental results for validation. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a common approach within DFT, is used to calculate the 1H and 13C NMR chemical shifts. nih.gov For naphthalene-based systems, theoretical calculations can predict the chemical shifts of the aromatic protons and carbons. samipubco.commdpi.com For instance, in naphthalene (B1677914) itself, DFT calculations have identified three distinct types of carbon signals, corresponding to the different electronic environments within the molecule. samipubco.com For this compound, such calculations would predict the specific shifts for the aldehydic protons and the unique aromatic protons and carbons, influenced by the electron-withdrawing nature of the formyl groups. Detailed NMR investigations on related naphthalene-triazole systems have shown that DFT helps in assigning proton and carbon signals and understanding the changes in chemical shifts upon interaction with other species. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govmdpi.com It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net TD-DFT calculations on related acene-2,3-dicarbaldehydes have shown that as the conjugated system grows, the UV-Vis absorptions become red-shifted (move to longer wavelengths). rsc.org For this compound, TD-DFT would be used to calculate the electronic transitions, primarily the HOMO→LUMO transition, which dictates the main absorption band. mdpi.com The predicted spectrum can be compared with experimental data to validate the computational model. mdpi.com

Table 1: Predicted Spectroscopic Data for Naphthalene Derivatives using DFT This table presents representative data for related naphthalene compounds to illustrate the application of DFT, as specific calculated values for this compound are not widely published.

| Compound | Spectroscopy Type | Calculated Parameter | Predicted Value | Methodology |

|---|---|---|---|---|

| Naphthalene | 13C-NMR | Chemical Shifts (ppm) | 125.9, 128.6, 133.6 | DFT samipubco.com |

| Naphthalene-based triazole | 1H-NMR | Triazole Proton Shift (ppm) | ~8.78 | DFT/GIAO mdpi.com |

| Naphthalene-2,3-dicarbaldehyde (B13756) | UV-Vis | Optical HOMO-LUMO Gap (eV) | Not specified, but smaller than parent acene rsc.org | TD-DFT rsc.org |

| Generic Natural Compounds | UV-Vis | λmax (nm) | Error rate of 1-5.8% vs. experimental | TD-DFT/B3LYP mdpi.com |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

HOMO-LUMO Gaps: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. samipubco.com A smaller gap generally implies higher reactivity and a red-shift in the UV-Vis absorption spectrum. DFT calculations are standard for determining the energies of these orbitals. For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV. samipubco.com Introducing substituent groups, such as the two aldehyde groups in this compound, is expected to narrow this gap. nih.gov Studies on acene-dicarbaldehydes confirm that the HOMO-LUMO gap progressively decreases as the size of the aromatic system increases. rsc.org

Molecular Orbitals and Charge Distribution: DFT calculations also provide visualizations of the HOMO and LUMO electron density distributions. In naphthalene, the HOMO density is highest at the alpha positions (1, 4, 5, 8), making these sites susceptible to electrophilic attack. ucsb.edu In this compound, the aldehyde groups act as electron-withdrawing groups, which would significantly alter the charge distribution. The LUMO is expected to be localized more on the aldehyde groups and the naphthalene core, indicating these are the primary sites for nucleophilic attack. This analysis of molecular orbitals helps to understand and predict the molecule's reactivity in various chemical reactions. ucsb.edu

Table 2: Calculated Electronic Properties of Naphthalene and Derivatives This table provides examples of calculated electronic properties for naphthalene and its derivatives to demonstrate the insights gained from DFT.

| Compound | Parameter | Calculated Value (eV) | Computational Method |

|---|---|---|---|

| Naphthalene | HOMO Energy | -6.13 | DFT/aug-cc-pVQZ samipubco.com |

| Naphthalene | LUMO Energy | -1.38 | DFT/aug-cc-pVQZ samipubco.com |

| Naphthalene | HOMO-LUMO Gap | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| 2-(dimethylamino)naphthalene | HOMO-LUMO Gap | 4.20 | B3LYP/6-31G(d) nih.gov |

| Anthracene-2,3-dicarbaldehyde | Optical HOMO-LUMO Gap | 2.8 | DFT rsc.org |

| Tetracene-2,3-dicarbaldehyde | Optical HOMO-LUMO Gap | 2.3 | DFT rsc.org |

Prediction and Validation of Spectroscopic Data (NMR, UV-Vis)

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. google.com These methods are invaluable for studying the dynamic properties of this compound, such as its conformational preferences and reaction mechanisms.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. csbsju.edu For this compound, the key degrees of freedom are the rotation of the two aldehyde groups (-CHO) around the C-C bonds connecting them to the naphthalene ring.

Molecular modeling techniques, such as molecular mechanics or DFT optimizations, can be used to calculate the relative energies of different conformers. google.com By systematically rotating the dihedral angles of the aldehyde groups and calculating the potential energy at each step, a potential energy surface can be generated. csbsju.edu The minima on this surface correspond to stable conformers. It is expected that the most stable conformer would have the aldehyde groups oriented to minimize steric hindrance with adjacent hydrogen atoms on the naphthalene ring. Conformational studies on derivatives, such as peptides labeled with naphthalene-2,3-dicarboxaldehyde, have successfully used molecular modeling to determine the fundamental conformations of the naphthalene-containing molecule in different environments. nih.gov

Molecular dynamics simulations can be used to model chemical reactions and elucidate their mechanisms step-by-step. acs.org A relevant example for dicarbaldehydes is the phenomenon of excited-state intramolecular proton transfer (ESIPT).

In a strategically designed analogue, 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde (DHDA), theoretical investigations have shed light on a stepwise double proton transfer process. rsc.orgnih.gov Upon photoexcitation, surface trajectory simulations at the TD-B3LYP level reveal that the proton transfer primarily occurs via the first singlet excited state (S₁). nih.gov The simulations show that a single proton transfer happens on a timescale of approximately 54 fs, followed by the second proton transfer, which completes in about 151 fs. acs.orgnih.gov These computational studies confirm that the double proton transfer is a stepwise, not simultaneous, process and that the resulting tautomers are stable in the excited state, which can lead to dual fluorescence emission. acs.orgnih.gov This type of detailed mechanistic insight showcases the power of molecular simulations in understanding complex photochemical processes in functionalized naphthalene systems.

Conformational Analysis and Stability of this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov These models use molecular descriptors—numerical values that encode structural information—to predict properties of interest without the need for extensive experimentation. mdpi.com

For this compound, QSPR models could be developed to predict a variety of properties. The molecular descriptors used in such a study would be derived from its structure and could include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges calculated via DFT. mdpi.com

These descriptors would then be correlated with experimentally measured properties like solubility, melting point, chromatographic retention time, or reactivity. For example, a QSPR model could predict the critical micelle concentration (cmc) for surfactant molecules or the biological activity of drug candidates. nih.govmdpi.com While specific QSPR studies focused solely on this compound are not prominent in the literature, the established methodologies are broadly applicable. mdpi.com A QSPR model for a series of naphthalene derivatives could help in designing new molecules with tailored properties for applications in materials science or as chemical intermediates.

Correlating Structural Features with Material or Spectroscopic Properties

Theoretical and computational chemistry provides powerful tools for understanding the relationship between the molecular structure of a compound and its macroscopic properties. For this compound, while specific dedicated computational studies are not abundant in publicly accessible literature, analysis of related naphthalene derivatives and broader computational studies on aromatic dicarbaldehydes allows for an insightful discussion of its expected properties. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometries, electronic structures, and spectroscopic characteristics. researchgate.net

Research on related isomers, such as naphthalene-2,3-dicarbaldehyde, offers valuable comparative data. DFT calculations performed on a series of acene-2,3-dicarbaldehydes reveal important trends in their electronic properties. rsc.org These studies show that the frontier molecular orbitals (HOMO and LUMO) are delocalized across the entire π-system of the molecule, including the terminal aldehyde groups. rsc.org This delocalization is a key feature influencing the electronic and optical properties of these compounds. rsc.org

Computational models for various dicarbaldehyde derivatives have successfully identified key parameters such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity, which are crucial for predicting chemical reactivity and spectroscopic behavior. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that correlates with the compound's electronic absorption and emission characteristics. rsc.org

A study on acene-2,3-dicarbaldehydes, which included the naphthalene analogue, calculated the HOMO-LUMO gaps for the series. rsc.org As the size of the aromatic core increases (from benzene (B151609) to pentacene), the HOMO-LUMO gap systematically decreases. rsc.org This trend is a direct consequence of the expanding π-conjugation. rsc.org For naphthalene-2,3-dicarbaldehyde, the calculated HOMO-LUMO gap provides a reference for estimating the electronic properties of other isomers like this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene-2,3-dicarbaldehyde | -6.73 | -2.83 | 3.90 |

Data sourced from a DFT study on acene-2,3-dicarbaldehydes. The values serve as an illustrative example for a closely related isomer. rsc.org

The electronic properties, and therefore the spectroscopic output, are also influenced by conformational factors. In substituted naphthalenes, twisting of the aromatic core or rotation of substituent groups can alter the degree of π-conjugation, leading to shifts in absorption and emission spectra. beilstein-journals.org For this compound, the orientation of the two aldehyde groups relative to the naphthalene plane would be a key structural feature determining its final electronic and material properties.

| Acene Core | Compound Name | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| Benzene | Phthalaldehyde | 4.27 |

| Naphthalene | Naphthalene-2,3-dicarbaldehyde | 3.90 |

| Anthracene | Anthracene-2,3-dicarbaldehyde | 2.80 |

| Tetracene | Tetracene-2,3-dicarbaldehyde | 2.30 |

| Pentacene (B32325) | Pentacene-2,3-dicarbaldehyde | 1.99 |

This table illustrates the trend of decreasing HOMO-LUMO gap with increasing π-conjugation in the acene series, providing context for the structure-property relationship in aromatic dicarbaldehydes. rsc.org

Future Research Directions and Concluding Perspectives

Innovations in Sustainable Synthesis of Naphthalene-1,3-dicarbaldehyde

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing this compound. numberanalytics.com Current synthetic routes can be resource-intensive and may generate hazardous waste. scirp.org Innovations are anticipated in the following areas:

Catalytic Processes: A shift towards catalytic methods, such as palladium-catalyzed cross-coupling reactions, can offer improved efficiency and selectivity while minimizing waste. numberanalytics.com The development of recyclable catalysts is a key aspect of this green chemistry approach. numberanalytics.com

Biocatalysis: The use of enzymes in chemo-enzymatic cascade reactions presents a highly sustainable alternative. rsc.org Biocatalysis can offer high specificity and operate under mild reaction conditions, reducing energy consumption and by-product formation. rsc.orgscielo.org.mx For instance, research into the enzymatic oxidation of precursor molecules could lead to a greener synthesis pathway. rsc.org

A comparative table of green synthesis approaches is provided below:

| Synthesis Approach | Key Advantages | Potential Challenges |

| Heterogeneous Catalysis | High efficiency, catalyst recyclability, reduced waste. numberanalytics.com | Catalyst deactivation, need for optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. rsc.orgscielo.org.mx | Enzyme stability and cost, potential for low product yields. rsc.org |

| Mechanochemistry | Solvent-free, reduced reaction times, high yields. rsc.orgresearchgate.net | Scalability, control over reaction parameters. |

Exploration of Novel Functional Materials Derived from its Unique Reactivity

The dicarbaldehyde functionality of this compound makes it an ideal building block for constructing advanced functional materials. Its rigidity and defined geometry are particularly advantageous in creating ordered structures.

Covalent Organic Frameworks (COFs): Naphthalene (B1677914) dicarbaldehydes are valuable monomers for the synthesis of COFs. researchgate.netnih.gov These crystalline porous polymers have potential applications in gas storage, catalysis, and electronics. researchgate.netmdpi.com Future work could focus on synthesizing novel COFs from this compound and exploring their properties.

Metal-Organic Frameworks (MOFs): The aldehyde groups can be converted to carboxylates, which are common linkers in MOF synthesis. rsc.orgnih.gov MOFs based on naphthalene linkers have demonstrated interesting gas adsorption properties. rsc.org Research into MOFs derived from this compound could lead to materials with tailored porosity and functionality for applications in separation and storage. rsc.orgnih.gov

Polymers: The compound can be used to synthesize highly conjugated polymers with potential applications in organic electronics. researchgate.net The rigid naphthalene unit can impart desirable thermal and electronic properties to the polymer backbone.

The table below summarizes the potential applications of materials derived from this compound.

| Material Type | Key Features | Potential Applications |

| Covalent Organic Frameworks (COFs) | High porosity, crystallinity, tunable structure. nih.govmdpi.com | Gas storage, separation, catalysis, sensing. researchgate.netmdpi.com |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable pore size, diverse functionality. rsc.orgnih.gov | Gas adsorption, catalysis, drug delivery. rsc.orgresearchgate.net |

| Conjugated Polymers | Tunable electronic properties, processability. researchgate.net | Organic electronics, sensors, photovoltaics. researchgate.net |

Integration with Advanced Analytical and Imaging Technologies

The inherent fluorescence of the naphthalene core, combined with the reactivity of the aldehyde groups, makes this compound and its derivatives promising candidates for analytical and imaging applications. researchgate.netnih.govresearchgate.net

Fluorescent Probes: Naphthalene-based dialdehydes have been developed as fluorescent probes for detecting biologically important molecules like glutathione (B108866). researchgate.netnih.govthno.org The reaction of the aldehyde groups with specific analytes can lead to a measurable change in fluorescence, enabling sensitive and selective detection. researchgate.netnih.govthno.orgacs.org Future research could focus on designing probes with enhanced photophysical properties, such as two-photon absorption, for advanced bio-imaging applications. researchgate.netnih.gov

Chemosensors: The ability to form Schiff bases with primary amines allows for the development of chemosensors for a variety of analytes, including metal ions and amines. mdpi.comresearchgate.netbohrium.com These sensors could find use in environmental monitoring, food safety, and medical diagnostics. mdpi.com

The following table outlines the analytical applications of this compound derivatives.

| Application | Detection Principle | Target Analytes |

| Fluorescent Probes | Analyte-induced fluorescence modulation. researchgate.netnih.gov | Biothiols (e.g., glutathione), primary amines. researchgate.netnih.govthno.orgeurogentec.com |

| Chemosensors | Colorimetric or fluorometric response upon binding. mdpi.combohrium.com | Metal ions, amines, anions. mdpi.comnanobioletters.com |

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational methods are becoming increasingly vital in modern chemistry for predicting the properties of new molecules and materials, thereby guiding experimental efforts.

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic and optical properties of this compound and its derivatives. rsc.orgresearchgate.net This includes determining HOMO-LUMO gaps, which are crucial for understanding the electronic behavior of these compounds. rsc.org Such calculations can help in designing molecules with specific absorption and emission characteristics for sensor applications. rsc.orgrsc.org

Predictive Modeling: Computational modeling can be used to simulate the formation and properties of polymers and frameworks derived from this compound. This allows for the in-silico screening of potential structures and the prediction of their performance in various applications, such as gas separation or catalysis, before undertaking laborious and costly synthesis.

The table below highlights the role of computational methods in this research area.

| Computational Method | Information Gained | Impact on Research |